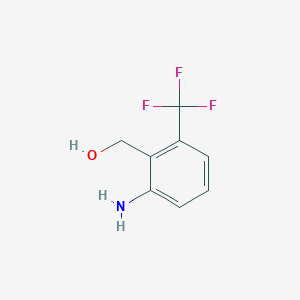

(2-Amino-6-(trifluoromethyl)phenyl)methanol

Descripción general

Descripción

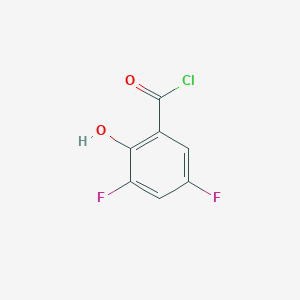

“(2-Amino-6-(trifluoromethyl)phenyl)methanol” is also known as "2-amino-6-(trifluoromethyl)benzyl alcohol" . It is a member of (trifluoromethyl)benzenes .

Molecular Structure Analysis

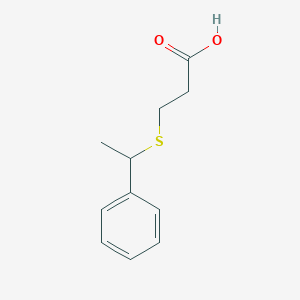

The molecular structure of “(2-Amino-6-(trifluoromethyl)phenyl)methanol” is characterized by the presence of an amino group and a trifluoromethyl group on the phenyl ring .Chemical Reactions Analysis

While specific chemical reactions involving “(2-Amino-6-(trifluoromethyl)phenyl)methanol” are not available, it’s worth noting that trifluoromethyl groups are often involved in various chemical reactions, including nucleophilic substitution and free radical reactions .Physical And Chemical Properties Analysis

“(2-Amino-6-(trifluoromethyl)phenyl)methanol” is a colorless to light yellow liquid . Its molecular weight is 176.14 .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

(2-Amino-6-(trifluoromethyl)phenyl)methanol and related compounds have been explored in the field of synthesis and catalysis. For instance, they have been used in the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This method shows advantages like milder reaction conditions and higher yields compared to traditional methods, enhancing chemical diversity (Sun, Sun, & Rao, 2014).

Reductive Processes

Compounds like (2-Pyridyl)phenyl methanol, which share a structural resemblance, have been utilized as reagents in metal-free reduction of nitro aromatic compounds. They act as hydrogen donors in the formation of β-amino esters through a domino process involving reduction and conjugate addition steps (Giomi, Alfini, & Brandi, 2011).

Ligand Synthesis

In ligand synthesis, related compounds like tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol have been prepared through Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. These ligands form stable complexes used in catalysis, demonstrating advantages like low catalyst loadings and compatibility with various reaction conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Molecular Structure and Dynamics

Studies have also been conducted on the molecular structure and dynamics of compounds like tris(2-(dimethylamino)phenyl)methanol. Investigations using methods like X-ray diffraction and NMR have provided insights into the conformational behavior and hydrogen bond roles in these molecules (Niu et al., 2015).

Lipid Dynamics in Biological Membranes

Methanol, a common solvent in these types of compounds, has been studied for its impact on lipid dynamics in biological and synthetic membranes. Research has shown that methanol can significantly affect transmembrane protein behaviors, emphasizing the importance of solvent choice in biomembrane studies (Nguyen et al., 2019).

Visual Recognition of Amino Acid Derivatives

In the field of enantiomeric recognition, studies have shown that certain chiral host molecules can exhibit enantioselective coloration when complexed with amino acid derivatives in methanol solutions. This has applications in the development of new methods for chiral discrimination (Tsubaki et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

[2-amino-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXLPYPTYMDAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-(trifluoromethyl)phenyl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)

![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)

![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)

![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)

![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)

![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)